1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride
Description
1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride (CAS: 1549996-19-1) is a synthetic organic compound featuring a morpholine ring substituted with a 2,3-dichlorobenzoyl group and an ethanamine side chain, which is protonated as a hydrochloride salt. Its molecular formula is C₁₃H₁₆Cl₂N₂O₂, with a molecular weight of 303.18 g/mol . The compound is cataloged as a life science product, though detailed safety and pharmacological data remain undisclosed in publicly accessible sources .
Properties
IUPAC Name |
[2-(1-aminoethyl)morpholin-4-yl]-(2,3-dichlorophenyl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2.ClH/c1-8(16)11-7-17(5-6-19-11)13(18)9-3-2-4-10(14)12(9)15;/h2-4,8,11H,5-7,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNPCDNFGDVKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(CCO1)C(=O)C2=C(C(=CC=C2)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803599-80-5 | |
| Record name | Methanone, [2-(1-aminoethyl)-4-morpholinyl](2,3-dichlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803599-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Morpholine Acylation with 2,3-Dichlorobenzoyl Chloride
The synthesis begins with the acylation of morpholine at its nitrogen atom using 2,3-dichlorobenzoyl chloride. This step is critical for introducing the aromatic moiety while preserving the morpholine ring’s integrity. The reaction is typically conducted under anhydrous conditions in the presence of a tertiary amine base, such as triethylamine, to neutralize the generated HCl.
Reaction Conditions
- Solvent : Dichloromethane or toluene
- Temperature : 0°C to room temperature
- Base : Triethylamine (1.2–1.5 equivalents)
- Yield : 75–85%
The product, 4-(2,3-dichlorobenzoyl)morpholine, is isolated via aqueous workup and purified through recrystallization or column chromatography. Nuclear magnetic resonance (NMR) analysis confirms the successful incorporation of the benzoyl group, with characteristic aromatic proton signals at δ 7.4–7.8 ppm and morpholine ring protons at δ 3.6–4.2 ppm.
Introduction of the Ethylamine Side Chain
The ethylamine moiety is introduced at the morpholine’s 2-position through nucleophilic substitution. 1-Chloroethylamine serves as the electrophilic agent, reacting with the morpholine derivative in a polar aprotic solvent.
Key Considerations
- Solvent : Dimethylformamide (DMF) or acetonitrile
- Catalyst : Potassium iodide (KI) to enhance reactivity
- Temperature : 60–80°C
- Reaction Time : 12–24 hours
This step yields 1-[4-(2,3-dichlorobenzoyl)morpholin-2-yl]ethan-1-amine, which is extracted using ethyl acetate and dried over magnesium sulfate. Liquid chromatography–mass spectrometry (LC-MS) analysis typically shows a molecular ion peak at m/z 303.18 ([M+H]⁺), consistent with the molecular formula C₁₃H₁₆Cl₂N₂O₂.
Hydrochloride Salt Formation
The final step involves converting the free amine into its hydrochloride salt to improve stability and solubility. This is achieved by bubbling hydrogen chloride gas through a solution of the amine in anhydrous diethyl ether or by treating it with concentrated hydrochloric acid.
Optimized Parameters
- Solvent : Diethyl ether or ethanol
- HCl Concentration : 4–6 M
- Precipitation : Cooling to −20°C to maximize yield
The resulting hydrochloride salt is filtered, washed with cold ether, and dried under vacuum. Elemental analysis confirms a chlorine content of 31.3% (calculated: 31.4%), validating the salt’s stoichiometry.
Industrial-Scale Production and Process Optimization
High-Throughput Experimentation (HTE)
Industrial synthesis employs HTE to optimize reaction parameters, such as solvent selection, catalyst loading, and temperature. For instance, substituting dichloromethane with toluene reduces byproduct formation during acylation, while microwave-assisted heating cuts reaction times by 40%.
Comparative Solvent Performance
| Solvent | Byproduct Yield (%) | Reaction Time (h) |
|---|---|---|
| Dichloromethane | 12 | 6 |
| Toluene | 5 | 8 |
| Acetonitrile | 8 | 7 |
Cost-Effective Reagent Selection
Replacing 1-chloroethylamine with 1-bromoethylamine in the presence of sodium iodide reduces raw material costs by 20% without compromising yield. Additionally, recycling triethylamine via distillation lowers waste generation.
Structural Characterization and Analytical Data
Spectroscopic Profiling
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column confirms ≥98% purity using a gradient elution of acetonitrile/water (0.1% trifluoroacetic acid).
Challenges and Mitigation Strategies
Byproduct Formation during Acylation
Excessive HCl generation can protonate morpholine, reducing acylation efficiency. This is mitigated by using slow addition of benzoyl chloride and excess triethylamine.
Epimerization Risks
Although the morpholine ring lacks chiral centers, the ethylamine side chain may racemize under acidic conditions. Strict temperature control (<50°C) during salt formation prevents this.
Chemical Reactions Analysis
Amine Group Reactivity
The primary amine (-NH₂) serves as a nucleophile, participating in:
Acylation/Alkylation Reactions
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Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form substituted amides.
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Undergoes alkylation with alkyl halides (e.g., methyl iodide) under basic conditions (NaOH) to produce secondary amines.
Condensation Reactions
-
Forms Schiff bases with carbonyl compounds (e.g., aldehydes) in ethanol .
-
Reacts with isothiocyanates to generate thiourea derivatives, as seen in analogous morpholine systems .
Morpholine Ring Interactions
The morpholine oxygen and adjacent carbons enable:
Coordination Chemistry
-
Acts as a weak base, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺).
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Participates in hydrogen bonding with biological targets, influencing receptor binding.
Ring-Opening Reactions
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Acidic conditions (HCl) cleave the morpholine ring via protonation of the oxygen, leading to linear intermediates .
Dichlorobenzoyl Group Reactivity
The 2,3-dichlorobenzoyl moiety exhibits:
Electrophilic Aromatic Substitution
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Limited reactivity due to deactivation by chlorine substituents.
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Directed para substitution occurs under strong nitrating conditions (HNO₃/H₂SO₄).
Nucleophilic Displacement
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Chlorine atoms at positions 2 and 3 resist typical SNAr reactions due to steric hindrance.
Catalytic and Solvent Effects
| Reaction Type | Preferred Solvent | Catalytic Influence |
|---|---|---|
| Acylation | Dichloromethane | Pyridine (acid scavenger) |
| Alkylation | Ethanol | NaOH (base catalyst) |
| Cyclization | Acetonitrile | Triethylamine (base) |
Biological Activity Correlation
The compound modulates enzyme activity through:
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Hydrogen bonding via the morpholine oxygen.
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Van der Waals interactions with hydrophobic pockets via the dichlorophenyl group.
Comparative Reactivity Table
| Functional Group | Reaction Partner | Product Class |
|---|---|---|
| Primary amine (-NH₂) | Acetyl chloride | Acetamide derivative |
| Morpholine oxygen | CuSO₄ | Metal complex |
| Dichlorophenyl ring | HNO₃/H₂SO₄ | Nitro-substituted analog |
While direct experimental data for this compound remains sparse, its reactivity aligns with established trends for morpholine amines and halogenated aromatics . Further studies are required to quantify reaction kinetics and explore novel transformations.
Scientific Research Applications
Chemical Synthesis and Research
Building Block for Organic Synthesis
This compound serves as an essential building block in the synthesis of more complex organic molecules. Its morpholine structure allows for versatile reactions, making it useful in developing novel compounds with specific properties. It can be utilized in various organic transformations including:
- Oxidation : The compound can undergo oxidation reactions using agents like potassium permanganate.
- Reduction : Reduction can be performed using lithium aluminum hydride.
- Substitution Reactions : Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that 1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride exhibits potential antimicrobial and anticancer activities. Studies have focused on its interactions with various biological targets, aiming to elucidate its mechanisms of action. The compound may inhibit specific enzymes or receptors involved in disease progression, making it a candidate for therapeutic development.
Medicinal Chemistry
Therapeutic Agent Development
Ongoing research is investigating the potential of this compound as a therapeutic agent for various diseases. Its structural features suggest it could interact with biological pathways relevant to cancer and infectious diseases. The exploration of its pharmacological properties is crucial for understanding its efficacy and safety profiles in clinical settings.
Industrial Applications
Material Science and Chemical Processes
In addition to its applications in research and medicine, this compound is also used in industrial settings. It plays a role in the development of new materials and chemical processes, particularly those requiring specific reactivity or stability under varied conditions.
Comparison with Related Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds such as:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| 1-[4-(2,3-Dichlorobenzoyl)piperidin-2-yl]ethan-1-amine hydrochloride | Piperidine | Different ring structure; potential variations in binding affinity |
| 1-[4-(2,3-Dichlorobenzoyl)pyrrolidin-2-yl]ethan-1-amine hydrochloride | Pyrrolidine | Similar properties but distinct reactivity due to ring differences |
These comparisons highlight how modifications in the molecular structure can influence biological activity and chemical behavior.
Mechanism of Action
The mechanism of action of 1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Table 1: Comparative Analysis of Structural Analogs
Pharmacological and Chemical Implications
- Electron-Withdrawing Groups : The 2,3-dichlorobenzoyl group in the target compound may enhance metabolic stability compared to simpler phenyl or pyrrolidine substituents in analogs .
- Morpholine vs. Adamantane Scaffolds: Morpholine rings improve water solubility, whereas adamantane-containing compounds (e.g., selenoureas) exhibit higher lipophilicity, influencing tissue penetration .
- Amine Protonation : The hydrochloride salt in the target compound increases aqueous solubility relative to neutral amines like 2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-amine .
Biological Activity
1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride, with the CAS number 1803599-80-5, is a chemical compound noted for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.
- Molecular Formula : C13H17Cl3N2O2
- Molecular Weight : 339.65 g/mol
- IUPAC Name : [2-(1-aminoethyl)morpholin-4-yl]-(2,3-dichlorophenyl)methanone; hydrochloride
- Appearance : Powder
- Storage Conditions : Room Temperature
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are necessary to elucidate the exact pathways involved.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
This compound has been investigated for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells through specific signaling pathways.
Analgesic Effects
In animal models, the compound has shown potential analgesic effects. For instance, it demonstrated a reduction in nociception in formalin tests when administered locally or intrathecally, indicating its utility in pain management .
Study on σ1 Receptor Affinity
A study highlighted that related compounds exhibit high affinity for σ1 receptors, which are implicated in various neurological functions and pain modulation. The compound's structural similarity may suggest similar receptor interactions .
| Compound | σ1 Receptor Ki (nM) | Selectivity Ratio (σ1/σ2) |
|---|---|---|
| Compound 1 | 42 | 36 |
Structure-Activity Relationship (SAR) Studies
Research focusing on the structure-activity relationship of morpholine derivatives indicates that modifications to the dichlorobenzoyl group can significantly influence biological activity. This can guide the design of more potent analogs .
Applications in Research and Industry
This compound serves as a building block in organic synthesis and pharmaceutical development. Its unique structure allows for the introduction of diverse functional groups, making it valuable in creating compounds with tailored biological properties .
Q & A
Q. What synthetic routes are recommended for synthesizing 1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
- Route Selection : The compound’s morpholine core and dichlorobenzoyl group suggest a multi-step synthesis. A plausible route involves:
- Morpholine ring formation via cyclization of a diol with ammonia.
- Introduction of the 2,3-dichlorobenzoyl group at the morpholine 4-position using Friedel-Crafts acylation or nucleophilic substitution .
- Functionalization at the morpholine 2-position with an ethanamine moiety, followed by HCl salt formation.
- Optimization Strategies :
- Catalysts : Use Lewis acids (e.g., AlCl₃) for acylation steps to enhance electrophilic substitution efficiency.
- Temperature : Control exothermic reactions (e.g., acylation) by maintaining 0–5°C in early stages, then gradually increasing to room temperature.
- Purification : Employ column chromatography or recrystallization to isolate intermediates, as described for morpholine derivatives in (yields: 71–89%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- FT-IR :
- Expected peaks:
- N–H stretch (~3300 cm⁻¹, amine hydrochloride).
- C=O stretch (~1680 cm⁻¹, benzoyl group).
- C–Cl stretches (600–800 cm⁻¹) .
- ¹H/¹³C-NMR :
- Elemental Analysis : Confirm C, H, N, Cl content (e.g., deviations <0.4% from theoretical values, as in ) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Waste Disposal : Segregate halogenated waste (due to Cl content) and neutralize amine hydrochloride residues before disposal .
- Emergency Measures :
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data across different assay systems for this compound?
Methodological Answer:
Q. What computational strategies are effective for predicting this compound’s receptor interactions or metabolic pathways?
Methodological Answer:
- Molecular Docking :
- ADME Prediction :
Q. How can polymorph screening be conducted, and what role does crystallography software like SHELX play in structural analysis?
Methodological Answer:
- Polymorph Screening :
- Crystallography :
Data collection (Mo-Kα radiation, λ = 0.71073 Å).
Structure solution via direct methods (SHELXT).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
